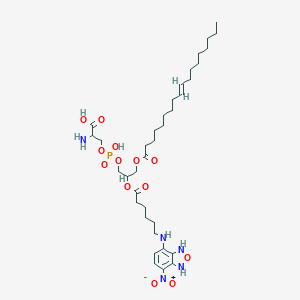
Nbdps
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neural tube defects (NTDs) are a group of congenital malformations that occur during early embryonic development. NTDs are a significant public health concern worldwide, with an estimated incidence of 1 in 1,000 live births. NTDs can result in significant morbidity and mortality, and survivors may experience lifelong disabilities. The most common types of NTDs are spina bifida and anencephaly. NBDPS, or the National Birth Defects Prevention Study, is a large-scale, multi-center study that aims to identify risk factors for NTDs and other birth defects.
作用機序
The mechanism of action of Nbdps is not fully understood, but it is thought to involve a combination of genetic and environmental factors. During embryonic development, the neural tube forms and closes to create the brain and spinal cord. In this compound, the neural tube fails to close properly, leading to malformations of the brain and/or spinal cord.
Biochemical and Physiological Effects:
This compound can have significant biochemical and physiological effects on affected individuals. These effects can include paralysis, cognitive impairment, and bladder and bowel dysfunction. Individuals with this compound may require lifelong medical care and support.
実験室実験の利点と制限
The NBDPS has several advantages for laboratory experiments. The large sample size and comprehensive data collection allow for the identification of risk factors and the exploration of potential mechanisms of action. However, the study is limited by its observational nature, and it is not possible to establish causality between risk factors and this compound.
将来の方向性
There are several future directions for research on Nbdps. One area of focus is the identification of genetic risk factors for this compound. Another area of focus is the development of interventions to prevent this compound, such as folic acid supplementation and environmental risk factor reduction. Additionally, there is a need for continued surveillance and monitoring of this compound to track trends and inform prevention efforts.
In conclusion, the this compound is a valuable resource for advancing our understanding of this compound and other birth defects. The study has provided important insights into the risk factors, mechanisms of action, and biochemical and physiological effects of this compound. Future research efforts should continue to build on this foundation to improve the prevention, diagnosis, and treatment of this compound.
合成法
The NBDPS is a case-control study that compares the characteristics of mothers of infants with birth defects to those of mothers of infants without birth defects. The study includes data from over 30,000 mothers and their infants, collected from 10 participating centers across the United States. The study collects information on a wide range of factors, including maternal demographics, medical history, lifestyle factors, and environmental exposures.
科学的研究の応用
The NBDPS has been instrumental in advancing our understanding of the risk factors for this compound and other birth defects. The study has identified several factors that increase the risk of this compound, including low maternal folate levels, maternal obesity, and certain medications. The study has also provided important insights into the genetic and environmental factors that contribute to this compound.
特性
CAS番号 |
132880-14-9 |
|---|---|
分子式 |
C36H60N5O13P |
分子量 |
801.9 g/mol |
IUPAC名 |
2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+ |
InChIキー |
MPEALQZPJOTEJL-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
同義語 |
1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)

![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)

![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

